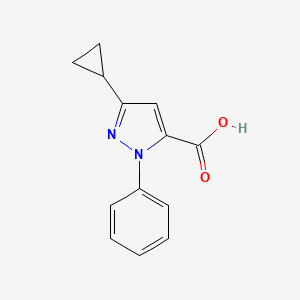

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound . It is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

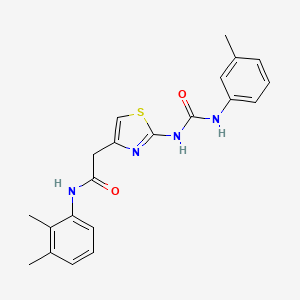

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a phenyl ring and a cyclopropyl group . The molecular weight of a similar compound, 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is 228.25 .Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .Applications De Recherche Scientifique

Synthesis of Structurally Diverse Pyrazole Derivatives

- Research by Xue, Liu, Qing, and Wang (2016) demonstrated the use of 1-cyanocyclopropane-1-carboxylates, reacting with arylhydrazines, to afford 1,3,5-trisubstituted pyrazoles. This method is significant for accessing a variety of pyrazole derivatives, which are important in medicinal chemistry and material science (Xue, Liu, Qing, & Wang, 2016).

Rearrangements and Synthesis of Pyrazoles

- Vasin et al. (2018) explored the rearrangements of structurally related 3H-pyrazoles, showing their transformations under various conditions. This study is crucial for understanding the chemical behavior and potential applications of pyrazole derivatives in synthetic pathways (Vasin, Razin, Bezrukova, Popkova, & Somov, 2018).

Quantum-Chemical Calculations and Derivative Formation

- Yıldırım, Kandemirli, and Akçamur (2005) conducted experimental and theoretical studies on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing insights into the reaction mechanisms and structural determinations of these compounds. This research is valuable for the design and synthesis of new compounds based on pyrazole structures (Yıldırım, Kandemirli, & Akçamur, 2005).

Studies in Theoretical Chemistry

- Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Their research combines experimental and theoretical methods, contributing to the understanding of molecular properties in theoretical chemistry (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Applications in Nonlinear Optics

- Chandrakantha et al. (2013) synthesized novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, investigating their optical nonlinearity. This study highlights the potential use of these compounds in optical limiting applications, an important aspect in the field of photonics and laser technology (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Safety and Hazards

Orientations Futures

Given the wide range of applications of pyrazole compounds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , it is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides . This suggests potential future directions for the development and application of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid and similar compounds.

Mécanisme D'action

Target of Action

Similar compounds have shown remarkable fungicidal and insecticidal activity

Mode of Action

Pyrazole derivatives are known to exhibit amphoteric properties, acting as both acids and bases . The acidic pyrrole-like NH group can donate its proton, while the basic pyridine-like nitrogen can accept protons . This dual behavior might influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrazole-based compounds have been detected in the gas-phase by infrared (ir) spectroscopy , suggesting that they might interact with various biochemical pathways

Result of Action

Similar compounds have shown remarkable fungicidal and insecticidal activity , suggesting that this compound might have similar effects

Action Environment

It is recommended to consider storage in bunded areas and ensure storage areas are isolated from sources of community water

Propriétés

IUPAC Name |

5-cyclopropyl-2-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQCXXRFZAYTNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)

![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)

![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)

![N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2959786.png)

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2959801.png)